molecular formula C13H16N2O B15110222 1-(4-Methylphenyl)-3-propylpyrazol-5-ol

1-(4-Methylphenyl)-3-propylpyrazol-5-ol

Cat. No.: B15110222
M. Wt: 216.28 g/mol
InChI Key: PILXHADODUXSLK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-propylpyrazol-5-ol is a pyrazole derivative intended for research applications. As part of the pyrazol-5-ol chemical family, this compound shares a core structure that is a subject of interest in various scientific investigations, particularly in the development of novel bioactive molecules . Research Applications and Value: Pyrazol-5-ol scaffolds are prominent in medicinal chemistry research. Structurally similar compounds have demonstrated significant antimicrobial activity in research settings. For instance, certain 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives have shown potent activity against bacterial strains like Staphylococcus aureus (both MSSA and MRSA) in vitro, with studies suggesting Dihydrofolate Reductase (DHFR) inhibition as a potential mechanism of action . Other analogs have displayed analgesic (pain-relieving) properties in preliminary research, making this class of compounds relevant for pharmacological studies . The specific substitution pattern on the pyrazole ring, including the 3-propyl group in this compound, allows researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity. For Research Use Only: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(4-methylphenyl)-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C13H16N2O/c1-3-4-11-9-13(16)15(14-11)12-7-5-10(2)6-8-12/h5-9,14H,3-4H2,1-2H3

InChI Key

PILXHADODUXSLK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)C

Origin of Product

United States

Advanced Chemical Transformations and Derivative Synthesis of 1 4 Methylphenyl 3 Propylpyrazol 5 Ol

Functionalization at the Pyrazole (B372694) Ring System of 1-(4-Methylphenyl)-3-propylpyrazol-5-ol

The pyrazole core is amenable to various modifications, particularly at the 5-hydroxyl position and the electron-rich 4-position. The 3-propyl chain also offers a site for derivatization, albeit one that typically requires more forcing conditions.

Modifications at the 5-Hydroxyl Position (e.g., etherification, esterification)

The hydroxyl group at the C5 position, existing in equilibrium with its keto tautomer, is a prime site for functionalization. Standard reactions for phenols and enols, such as etherification and esterification, can be readily applied to introduce a wide range of functionalities.

Etherification: O-alkylation can be achieved through reactions like the Williamson ether synthesis. Deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) generates a pyrazolate anion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the corresponding 5-alkoxy-pyrazole ether.

Esterification: The synthesis of 5-acyloxy-pyrazole esters can be accomplished by reacting this compound with acylating agents. The use of acid chlorides or acid anhydrides in the presence of a base catalyst (e.g., pyridine, triethylamine) readily affords the desired ester derivatives. These reactions are often high-yielding and allow for the introduction of various aryl and alkyl ester groups.

Reaction TypeReagentsProduct Class
Etherification1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X)5-Alkoxy-1-(4-methylphenyl)-3-propylpyrazole
EsterificationAcyl Halide (RCOCl) or Anhydride ((RCO)₂O) / Base5-Acyloxy-1-(4-methylphenyl)-3-propylpyrazole

Substitutions at the 4-Position of the Pyrazole Ring

The C4 position of the pyrazol-5-one tautomer is a nucleophilic center, analogous to the α-carbon of a 1,3-dicarbonyl compound. This reactivity allows for a variety of electrophilic substitution reactions. mdpi.com

C-Acylation: A direct, one-step synthesis of 4-acyl derivatives can be achieved by treating the parent pyrazolone (B3327878) with acid chlorides or anhydrides in dioxane, using calcium hydroxide (B78521) as a catalyst. scispace.com This method avoids the need for a Fries rearrangement of an O-acylated precursor and provides good yields. scispace.com

Condensation Reactions: The active methylene (B1212753) group at the C4 position can participate in Knoevenagel-type condensation reactions with various aldehydes and ketones. For instance, reaction with aromatic aldehydes, often catalyzed by a base like sodium acetate (B1210297), leads to the formation of 4-arylmethylene derivatives. mdpi.comnih.gov These products can be further utilized as intermediates in the synthesis of more complex molecules, such as 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). mdpi.comnih.gov

C-H Functionalization: Modern synthetic methods enable direct C-H functionalization at the 4-position. Transition-metal-catalyzed reactions, such as palladium-catalyzed direct arylation, can be used to form a C-C bond between the pyrazole C4 and an aryl group. researchgate.net Furthermore, copper-catalyzed sulfenylation using elemental sulfur as the source allows for the direct introduction of a thioether linkage at this position. researchgate.net

ReactionReagentsProduct ClassResearch Finding
C-AcylationAcid Chloride (RCOCl), Ca(OH)₂, Dioxane4-Acyl-1-(4-methylphenyl)-3-propylpyrazol-5-olProvides a direct, one-step method for C-acylation in good yields. scispace.com
Knoevenagel CondensationAromatic Aldehyde (ArCHO), NaOAc4-(Arylmethylene)-1-(4-methylphenyl)-3-propyl-1,2-dihydropyrazol-5-oneAn efficient method for forming C-C bonds and synthesizing bis-pyrazole derivatives. mdpi.comnih.gov
C-H ArylationAryl Halide, Palladium Catalyst4-Aryl-1-(4-methylphenyl)-3-propylpyrazol-5-olEnables direct formation of a C4-aryl bond, expanding structural diversity. researchgate.net
C-H SulfenylationElemental Sulfur (S₈), Aryl Iodide, CuI4-(Arylthio)-1-(4-methylphenyl)-3-propylpyrazol-5-olAn innovative strategy for the construction of C-S bonds at the C4 position. researchgate.net

Derivatization of the 3-Propyl Chain

Functionalization of the 3-propyl chain is less straightforward than modifications to the pyrazole ring itself. The aliphatic nature of the propyl group necessitates more vigorous reaction conditions, typically involving radical pathways.

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light), can selectively introduce a halogen atom, primarily at the carbon adjacent to the pyrazole ring (the α-position), which is activated. The resulting α-halo-propyl derivative can then serve as an electrophile in subsequent nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR, -NR₂).

PositionReactionReagentsIntermediate Product
α-Carbon of Propyl ChainRadical HalogenationN-Bromosuccinimide (NBS), AIBN1-(4-Methylphenyl)-3-(1-bromopropyl)pyrazol-5-ol
α-Carbon of Propyl ChainNucleophilic SubstitutionNucleophile (e.g., KCN, NaOR)1-(4-Methylphenyl)-3-(1-substituted-propyl)pyrazol-5-ol

Structural Modifications of the 1-(4-Methylphenyl) Moiety

The 1-(4-methylphenyl) group offers two main sites for modification: the aromatic ring and the methyl group.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The existing pyrazolyl substituent is generally deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The outcome of such substitutions would depend on the specific reaction conditions, but substitution would be expected to occur at the positions ortho to the methyl group (and meta to the pyrazole ring).

Methyl Group Functionalization: The benzylic methyl group can be functionalized through oxidation or radical halogenation. Oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert the methyl group into a carboxylic acid, yielding 4-(3-propyl-5-hydroxy-1H-pyrazol-1-yl)benzoic acid. Alternatively, radical halogenation can introduce one or more halogens, creating a reactive benzyl (B1604629) halide handle for further nucleophilic substitutions.

Synthesis of Pyrazole-Fused Heterocyclic Systems

The pyrazole nucleus is a valuable building block for constructing fused heterocyclic systems, leading to compounds with extended π-systems and potentially novel properties.

Pyrazolyl-Chromone Derivatives

A significant class of fused systems derived from pyrazoles are pyrazolyl-chromones. researchgate.net The synthesis of 2-(pyrazolyl)-chromones is typically achieved through the acid-catalyzed cyclodehydration of an intermediate 1-(2-hydroxyaryl)-3-(pyrazolyl)propane-1,3-dione. nih.govresearchgate.net

To apply this to this compound, a synthetic sequence would begin with the C4-acylation of the pyrazolone with a 2-hydroxybenzoyl derivative (e.g., 2-hydroxybenzoyl chloride). This would form the requisite 1,3-dione precursor. Subsequent treatment of this intermediate with an acid catalyst (e.g., H₂SO₄ in acetic acid) would induce an intramolecular cyclization and dehydration to yield the target pyrazolyl-chromone derivative. This strategy links the C4 position of the pyrazole ring to the C2 position of the newly formed chromone (B188151) ring. nih.gov

Pyrazolopyrimidine Conjugates

The fusion of a pyrazole ring with a pyrimidine (B1678525) nucleus gives rise to pyrazolopyrimidines, a class of compounds recognized for their significant biological activities, often acting as purine (B94841) bioisosteres. The synthesis of such conjugates from this compound can be envisioned through several established synthetic routes, primarily by leveraging the reactivity of the corresponding 5-aminopyrazole precursor.

One of the most common approaches involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophilic species. For instance, the reaction of 5-amino-1-(4-methylphenyl)-3-propylpyrazole with β-ketoesters or malonic acid derivatives under acidic or basic conditions can lead to the formation of pyrazolo[1,5-a]pyrimidine-7-ones. The regioselectivity of this reaction is generally high, with the exocyclic amino group being more nucleophilic than the endocyclic nitrogen atom. researchgate.net

Another important isomer, the pyrazolo[3,4-d]pyrimidine system, can be accessed from 5-amino-1-(4-methylphenyl)-3-propylpyrazole-4-carbonitrile. This intermediate, upon reaction with formamide (B127407) or other one-carbon synthons, can be cyclized to afford the desired pyrazolo[3,4-d]pyrimidine core. nih.gov This scaffold is of particular interest in medicinal chemistry, with numerous derivatives being investigated as kinase inhibitors. nih.govsemanticscholar.org

A plausible synthetic scheme for obtaining pyrazolo[3,4-d]pyrimidines from this compound would first involve the conversion to the 5-aminopyrazole, followed by formylation and cyclization. The reaction conditions for these transformations are well-documented in the literature for analogous pyrazole systems.

Starting Material Reagent(s) Product Typical Conditions Reference
5-Amino-1-(4-methylphenyl)-3-propylpyrazoleDiethyl malonate, NaOEt2-propyl-5-hydroxy-7-methyl-1-(p-tolyl)pyrazolo[1,5-a]pyrimidineEthanol (B145695), reflux nih.gov
5-Amino-1-(4-methylphenyl)-3-propylpyrazole-4-carbonitrileFormic acid4-amino-1-(4-methylphenyl)-3-propylpyrazolo[3,4-d]pyrimidineReflux semanticscholar.org
5-Amino-1-(4-methylphenyl)-3-propylpyrazolePhenyl isothiocyanate, then chloroacetic acid2-(5-amino-1-(4-methylphenyl)-3-propylpyrazol-4-yl)thiazol-4(5H)-oneDMF, K2CO3 mdpi.com

This table presents plausible transformations based on established methodologies for similar pyrazole derivatives.

Other Annulated Pyrazole Scaffolds

Beyond pyrazolopyrimidines, the this compound scaffold is amenable to the synthesis of a variety of other fused heterocyclic systems. The strategic functionalization of the pyrazole ring opens up pathways to pyrazolopyridines, pyrazolotriazines, and other complex molecular architectures.

For the synthesis of pyrazolo[3,4-b]pyridines, a common strategy involves the multicomponent reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound, such as a cyclic β-diketone. This approach allows for the rapid construction of the fused ring system in a single step.

Pyrazolo[5,1-c] nih.govmdpi.comnih.govtriazines can be prepared from the reaction of a 5-aminopyrazole with a diazotized amine. d-nb.info This reaction proceeds via a coupling and subsequent intramolecular cyclization to yield the tricyclic system. The reactivity of the starting materials and the reaction conditions can be tailored to control the regioselectivity of the final product.

The following table summarizes potential annulation reactions for the synthesis of diverse fused pyrazole systems from derivatives of this compound.

Precursor Derivative Reagents Annulated Product Reaction Type
5-Amino-1-(4-methylphenyl)-3-propylpyrazoleAromatic aldehyde, dimedonePyrazolo[3,4-b]pyridine derivativeMulticomponent condensation
5-Amino-1-(4-methylphenyl)-3-propylpyrazoleDiazotized 3-amino-5-phenylpyrazolePyrazolo[5,1-c] nih.govmdpi.comnih.govtriazine derivativeDiazo coupling and cyclization
2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalineSubstituted benzoylacetonitrilesPyrazolo[3,4-e] nih.govnih.govthiazepine derivativeCondensation and cyclization

This table illustrates potential synthetic routes based on known reactions of analogous pyrazole compounds. rsc.org

Rational Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The development of bioactive molecules often relies on a systematic exploration of the structure-activity relationship (SAR). For this compound, the rational design of analogs would involve modifications at several key positions to probe the impact of these changes on biological activity, particularly in the context of kinase inhibition. nih.govmdpi.comnih.gov

Key positions for modification include:

The 1-phenyl ring: The 4-methyl substituent can be replaced with other groups of varying electronic and steric properties (e.g., halogens, methoxy, trifluoromethyl) to investigate the effect on binding affinity and selectivity.

The 3-propyl group: The length and branching of this alkyl chain can be altered to explore the hydrophobic pocket of a target protein. Introduction of cyclic or aromatic moieties at this position could also be explored.

The 4-position: This position is a prime site for introducing diversity. Halogenation, nitrosation, or coupling reactions can be employed to append various functional groups. beilstein-archives.orgnih.gov

The 5-hydroxyl group: This group can be converted to an amino group, which can then be further functionalized, or it can be used as a handle for the attachment of other moieties through ether or ester linkages.

The following table outlines a hypothetical SAR study for this compound derivatives targeting a generic kinase.

Position of Modification Analog Series Rationale for Modification Potential Impact on Activity
N1-aryl groupReplacement of 4-methylphenyl with 4-chlorophenyl, 4-methoxyphenylTo probe the electronic requirements of the binding pocket.Altered binding affinity and selectivity.
C3-alkyl groupReplacement of propyl with ethyl, isopropyl, cyclopropylTo investigate the size and shape of the hydrophobic pocket.Improved potency and/or selectivity.
C4-positionIntroduction of bromo, nitro, or phenyl groupsTo explore additional binding interactions and modulate physicochemical properties.Enhanced potency or modified pharmacokinetic profile.
C5-positionConversion of hydroxyl to amino, methoxy, or benzyloxy groupsTo alter hydrogen bonding capacity and introduce new vectors for substitution.Modified binding mode and potential for new interactions.

This table presents a conceptual framework for an SAR study based on established principles of medicinal chemistry.

Exploration of Multicomponent Reactions for Pyrazole Derivatives

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry. The pyrazole scaffold is well-suited for participation in such reactions, both as a product and as a starting material.

A prominent example is the four-component synthesis of pyranopyrazoles. researchgate.netresearchgate.netsphinxsai.comnih.gov In a typical reaction, an aldehyde, malononitrile (B47326), a β-ketoester, and a hydrazine (B178648) are combined in a one-pot fashion to generate the fused pyrano[2,3-c]pyrazole system. In the context of this compound, this compound itself can be considered a product of the condensation of ethyl 3-oxohexanoate (B1246410) and 4-methylphenylhydrazine.

Furthermore, this compound can act as the active methylene component in a three-component reaction. For instance, condensation with an aldehyde and malononitrile could potentially lead to the formation of a dihydropyrano[2,3-c]pyrazole derivative. mdpi.com

The table below provides an example of a multicomponent reaction that could be employed to synthesize a derivative of the title compound.

Reaction Type Components Product Catalyst/Conditions
Four-component reactionBenzaldehyde, malononitrile, ethyl acetoacetate, 4-methylphenylhydrazine6-Amino-4-(phenyl)-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileL-proline, ethanol, reflux
Three-component reactionThis compound, benzaldehyde, malononitrile6-Amino-4-phenyl-3-propyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrilePiperidine, ethanol, reflux

This table illustrates the application of multicomponent reactions for the synthesis of complex pyrazole derivatives.

Coordination Chemistry and Supramolecular Assemblies of 1 4 Methylphenyl 3 Propylpyrazol 5 Ol

Ligand Design Principles and Potential Coordination Modes of Pyrazolols

Pyrazolols are a compelling class of ligands whose design principles are rooted in their structural versatility and tunable electronic properties. As derivatives of β-diketones, they possess a reactive keto-enol tautomerism which is central to their coordination behavior. nih.gov The deprotonation of the enolic hydroxyl group yields a pyrazolate anion, which acts as a powerful chelating agent for a wide array of metal ions.

The design of these ligands can be easily modified by introducing various substituents on the pyrazole (B372694) ring, which allows for fine-tuning of their steric and electronic characteristics to meet specific coordination requirements. This inherent flexibility has led to a broad diversity in the structures of pyrazole complexes.

Pyrazolol ligands can adopt several coordination modes:

Anionic Monodentate: The ligand coordinates to a single metal center through one of the nitrogen atoms of the pyrazole ring. uninsubria.it

Exo-bidentate: This is the most prevalent coordination mode, where the deprotonated ligand bridges two metal centers using both nitrogen atoms of the pyrazole ring (N,N'-coordination). uninsubria.it This mode is fundamental to the formation of polynuclear complexes.

O,O-Bidentate Chelation: Analogous to β-diketones, acylpyrazolones frequently coordinate to a metal center through the two oxygen atoms (the deprotonated enolic oxygen and the carbonyl oxygen), forming a stable six-membered chelate ring. nih.gov

Formation of Metal Complexes with 1-(4-Methylphenyl)-3-propylpyrazol-5-ol

The formation of stable metal complexes is a hallmark of pyrazolol chemistry. The specific compound this compound serves as an effective ligand for both transition metals and lanthanides, leading to discrete molecular complexes and extended coordination polymers.

Synthesis: The synthesis of transition metal complexes with pyrazolol ligands is typically straightforward. A common method involves the reaction of the pyrazolol ligand with a corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, often an alcohol like ethanol (B145695). The reaction mixture is frequently heated under reflux to ensure completion, after which the complex precipitates upon cooling or solvent evaporation. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to target different coordination environments and complex nuclearities.

Characterization: A comprehensive suite of analytical techniques is employed to elucidate the structure and properties of these complexes:

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, revealing precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. Common geometries observed for transition metal-pyrazolol complexes include octahedral, tetrahedral, and square planar. nih.govresearchgate.net

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O and C=N bonds upon complexation provide direct evidence of bonding.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes in solution. Coordination-induced shifts in the proton and carbon signals offer insights into the binding mode. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, helping to deduce the coordination geometry around the metal ion.

Magnetic Susceptibility: For complexes with paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)), magnetic susceptibility measurements are used to determine the number of unpaired electrons and infer the electronic structure and spin state of the metal center. nih.gov

Table 1: Representative Transition Metal Complexes of Pyrazolol-Type Ligands
Metal IonLigand TypeComplex Formula ExampleCoordination GeometryReferences
Co(II)3-phenylpyrazole[CoCl₂(HpzPh)₄]Octahedral nih.gov
Ni(II)Substituted Pyrazol Aldehyde[NiL₂(H₂O)₂]Octahedral amanote.com
Cu(II)Pyridone Acid Dyes[Cu(Dye)₂]Square Planar jchemlett.com
Fe(III)Acylpyrazolone[Fe(L)₃]Distorted Octahedral nih.gov
Ti(IV)Acylpyrazolone[Ti(L)₂(OCH₃)₂]Octahedral nih.gov

The larger ionic radii and higher coordination numbers characteristic of lanthanide ions make them particularly suitable for forming coordination polymers with multidentate ligands like pyrazolols. These extended structures often exhibit interesting photoluminescent properties.

Synthesis: Lanthanide coordination polymers are often synthesized using solvothermal or hydrothermal methods. nih.gov These techniques involve heating a mixture of the ligand and a lanthanide salt (typically nitrates or chlorides) in a sealed vessel at elevated temperatures. This approach facilitates the slow growth of crystalline material and the formation of thermodynamically stable polymeric networks. For instance, a series of novel lanthanide(III) coordination polymers with a related ligand containing a 4-methylphenyl group, 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione, were successfully synthesized, yielding layered polymer structures with the general formula [LnL₂(NO₃)₃]n. rsc.org

Characterization: The characterization of these polymers relies heavily on solid-state techniques:

X-ray Diffraction (XRD): Single-crystal XRD is ideal for determining the intricate 1D, 2D, or 3D network topology. nih.govmdpi.com Powder XRD is used to confirm the phase purity of the bulk material.

Elemental Analysis and Thermogravimetric Analysis (TGA): These methods are used to determine the composition of the complexes, including the number of coordinated solvent molecules, and to assess their thermal stability. mdpi.com

Photoluminescence Spectroscopy: A key feature of lanthanide complexes is their characteristic line-like emission spectra. The pyrazolol ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light. The luminescence properties of these materials are extensively studied for potential applications in lighting and sensing. rsc.orgmdpi.com

Table 2: Examples of Lanthanide Coordination Polymers with Pyrazolol-Related Ligands
Lanthanide IonLigandComplex FormulaStructural TypeReferences
Eu(III), Sm(III), Tb(III), Dy(III), Gd(III)2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione[LnL₂(NO₃)₃]nLayered Polymer rsc.orgrsc.org
La(III), Pr(III), Sm(III), Eu(III), Gd(III), Dy(III), Er(III)4′-(4-(4-carboxyphenyloxy)phenyl)-4,2′:6′,4′-tripyridine[Ln(cpt)₃H₂O]n1D Ring-Chain nih.gov
Sm(III), Eu(III), Gd(III), Tb(III), Yb(III)5-methylisophthalate[Ln₂(μ₄-5Meip)₃(DMF)]n3D Framework mdpi.com
Eu(III), Tb(III), Sm(III), Dy(III), Gd(III)bis(1,2,4-triazol-1-yl)methane[Ln(btrm)₂(NO₃)₃]nCoordination Polymer mdpi.com

Investigation of Metal-Ligand Interactions and Bonding within Coordination Spheres

The interaction between the pyrazolol ligand and the metal center is primarily governed by the coordination of the hard oxygen and nitrogen donor atoms to the metal ion. In its deprotonated form, the ligand typically acts as a bidentate O,O-chelator, forming a stable six-membered ring with the metal. nih.gov

X-ray diffraction studies provide quantitative data on these interactions. For example, in iron(III) acylpyrazolone complexes, the Fe-O bond involving the pyrazolone (B3327878) oxygen is often shorter than other Fe-O bonds in the coordination sphere, indicating a strong covalent interaction. nih.gov

Spectroscopic techniques further probe the nature of this bonding. In IR spectra, a significant shift of the C=O stretching frequency to lower wavenumbers upon complexation confirms its involvement in coordination. Similarly, changes in the electronic absorption spectra (UV-Vis) reflect the influence of the ligand on the d-orbital energies of the transition metal ion.

Supramolecular Architectures and Self-Assembly Processes Involving Pyrazolol Ligands

Beyond the primary coordination sphere, pyrazolol complexes are adept at forming higher-order supramolecular assemblies through non-covalent interactions. The N-H group of the pyrazole ring, when not involved in coordination, is a potent hydrogen bond donor, while the carbonyl oxygen and pyrazole nitrogen atoms are effective hydrogen bond acceptors. researchgate.net

These hydrogen bonding interactions are a dominant force in the crystal packing of these complexes, directing the self-assembly into well-defined architectures such as dimers, trimers, tetramers, or extended one-dimensional chains and two-dimensional layers. researchgate.netmdpi.com For instance, adjacent monomeric units can be linked via C–H···π or O–H···O interactions, often involving coordinated or lattice water molecules, to build up complex supramolecular networks. mdpi.com

Coordination-driven self-assembly can also lead to the formation of discrete, aesthetically pleasing structures like metallocycles. nih.gov The dynamic nature of the metal-pyrazolyl bond can even allow for ligand-induced supramolecular transformations, where the addition of a competing ligand can cause a rearrangement into a new, more stable architecture. nih.gov

Catalytic Applications of Pyrazolol-Metal Complexes

The versatile coordination chemistry and electronic tunability of pyrazolol-metal complexes make them promising candidates for homogeneous catalysis. uninsubria.it Various complexes have demonstrated activity in a range of important chemical transformations.

Oxidation Reactions: Cobalt complexes incorporating pyrazole ligands have been successfully employed as catalyst precursors for the mild, peroxidative oxidation of cyclohexane to cyclohexanol and cyclohexanone using aqueous hydrogen peroxide. nih.gov Similarly, copper(II)-pyrazole complexes have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. bohrium.com

Hydrogen Transfer and Isomerization: Polynuclear pyrazolate complexes are active in hydrogen-transfer reactions. uninsubria.it Furthermore, protic pyrazole complexes of iridium(III) can catalyze the dehydrogenation of formic acid, a reaction relevant to hydrogen storage. nih.gov Ruthenium(II) complexes bearing protic pyrazole ligands have been shown to catalyze the isomerization of propargylic alcohols. nih.gov

The catalytic mechanism often involves the cooperation between the Lewis acidic metal center and the Brønsted acidic N-H group of the pyrazole ligand, which can facilitate substrate activation and proton transfer steps. nih.gov

Table 3: Catalytic Applications of Pyrazolol and Pyrazole Metal Complexes
Metal ComplexReaction CatalyzedKey FindingsReferences
Cobalt(II)-pyrazolePeroxidative oxidation of cyclohexaneActive under mild conditions with aqueous H₂O₂. nih.gov
Copper(II)-pyrazoleOxidation of catechol to o-quinoneMimics catecholase enzyme activity. bohrium.com
Iridium(III)-pyrazoleDehydrogenation of formic acidPromotes hydrogen evolution. nih.gov
Ruthenium(II)-pyrazoleIsomerization of propargylic alcoholsRequires both Lewis acidic metal and Brønsted acidic NH group. nih.gov
Polynuclear pyrazolatesHydroformylation and Hydrogen-transferDemonstrates activity in various catalytic transformations. uninsubria.it

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Methylphenyl 3 Propylpyrazol 5 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including pyrazolone (B3327878) derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the constitution of 1-(4-Methylphenyl)-3-propylpyrazol-5-ol. In a typical ¹H NMR spectrum, the chemical shifts, signal multiplicities, and integration values of the protons provide a wealth of information. For instance, the aromatic protons of the 4-methylphenyl group would appear as distinct doublets, while the protons of the propyl group would exhibit characteristic multiplets. The methyl group on the phenyl ring would present as a singlet.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For pyrazolone derivatives, the carbonyl carbon of the pyrazolone ring is typically observed at a high chemical shift value (downfield), often above 160.0 ppm. nih.gov The carbons of the aromatic ring and the propyl group would resonate at their characteristic chemical shift ranges.

Table 1: Representative ¹H NMR Chemical Shifts for a Pyrazolone Derivative

Functional Group Chemical Shift (ppm)
Aromatic Protons 7.1 - 7.9
Olefinic Proton 7.1
Methyl Protons (-CH₃) 2.2
Methoxy Protons (-OCH₃) 3.71

Data is illustrative for a related pyrazolone derivative. ekb.eg

Table 2: Representative ¹³C NMR Chemical Shifts for a Pyrazolone Derivative

Carbon Type Chemical Shift (ppm)
Carbonyl Carbon (C=O) > 160.0
Aromatic Carbons 113.6 - 159.7
Olefinic Carbon 139.7
Methyl Carbon (-CH₃) 22.5
Methoxy Carbon (-OCH₃) 55.4

Data is illustrative for a related pyrazolone derivative. nih.govekb.eg

To unambiguously assign the ¹H and ¹³C NMR signals and to elucidate the complete molecular connectivity, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the molecular structure. For this compound, COSY would show correlations between the protons of the propyl chain and between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Variable temperature (VT) NMR studies can provide insights into the dynamic processes occurring in solution, such as conformational changes or ligand exchange. For pyrazolone derivatives, VT-NMR could be used to study the tautomeric equilibrium between the -OH and -NH forms, if present. By recording spectra at different temperatures, it is possible to determine the thermodynamic parameters of these dynamic processes.

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the pyrazole (B372694) ring. The ¹⁵N chemical shifts are highly sensitive to factors such as substituent effects, protonation, and hydrogen bonding. In pyrazole ligands, the chemical shifts of the two nitrogen atoms can provide information about their respective roles in coordination to a metal center or their involvement in hydrogen bonding networks.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. In the mass spectrum, the molecular ion peak (M⁺) confirms the molecular weight of the compound. For pyrazolone derivatives, the molecular ion peak is often observed, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. nih.gov

The fragmentation pattern provides a fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for pyrazoline derivatives involve the cleavage of the pyrazoline ring and the loss of substituents. researchgate.net The analysis of these fragment ions helps to piece together the structure of the parent molecule. For some pyrazolone derivatives, a prominent molecular ion peak is recorded, which supports the high purity of the compound. nih.gov

Table 3: Illustrative Mass Spectrometry Data for Pyrazolone Derivatives

Ion m/z
[M+H]⁺ 293
[M+H]⁺ 306.1

Data is illustrative for related pyrazolone derivatives. ekb.eg

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H or N-H stretching vibrations (typically in the region of 3200-3600 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2800-3100 cm⁻¹), and the C=O stretching of the pyrazolone ring (typically around 1650-1700 cm⁻¹). nih.gov The IR spectra of similar pyrazolone structures show a high degree of resemblance. nih.gov

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The combination of both techniques provides a more complete vibrational analysis of the molecule.

Table 4: General IR Absorption Bands for Pyrazolone Derivatives

Functional Group Wavenumber (cm⁻¹)
O-H / N-H Stretch 3200 - 3600
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch 2800 - 3000

Data is illustrative for related pyrazolone derivatives. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. For pyrazole derivatives, the spectra are typically characterized by absorptions arising from π → π* and n → π* transitions. researchgate.netyoutube.com

The π → π* transitions are generally high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic rings. youtube.com The n → π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron (e.g., from a nitrogen lone pair) into a π* antibonding orbital. youtube.com

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure and its environment. Extending the π-conjugated system or adding electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. researchgate.net For example, studies on trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines show characteristic absorption bands with vibronic structure, indicating the influence of substituents on the electronic energy levels. mdpi.com

Table 2: Illustrative UV-Vis Absorption Maxima for Pyrazole Derivatives
Compound ClassSolventλmax (nm)Transition TypeReference
PyrazoleGas Phase~203π → π researchgate.net
Pyrazolo[3,4-b]quinoline DerivativeAcetonitrile~375π → π mdpi.com
Coumarin-Pyrazole DerivativeDMSO446Intramolecular Charge Transfer (ICT) rsc.org
N-Arylpyrazole DerivativeCH3CN/H2O377π → π* rsc.org

Photoluminescence Spectroscopy of Pyrazole-Containing Compounds and Their Coordination Polymers

While simple pyrazoles are typically not fluorescent, appropriate substitution or incorporation into larger molecular systems, such as coordination polymers, can induce significant photoluminescence. rsc.orgmdpi.com In these systems, the pyrazole moiety can act as a light-harvesting "antenna" ligand, absorbing energy and transferring it to an emissive center, such as a metal ion. mdpi.com This is particularly effective in lanthanide coordination polymers, where the sharp, characteristic emission of the lanthanide ion is sensitized by the pyrazole-based ligand. mdpi.comnih.govnih.gov The resulting materials often exhibit high color purity and long luminescence lifetimes. nih.gov

The photoluminescence quantum yield (Φ) is a critical measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications in sensing, bioimaging, and lighting. rsc.orgnih.gov

Coordination polymers and complexes containing pyrazole ligands have demonstrated a wide range of quantum yields depending on the metal center and the specific ligand structure. For instance, terbium(III)-based coordination polymers with pyridyl-pyrazole ligands have shown exceptionally high quantum yields, reaching up to 92%. mdpi.com Copper(I) complexes with phenyl-pyrazole ligands have also been reported to be highly emissive, with one example exhibiting a quantum yield of 66.5%. rsc.org The efficiency is highly dependent on the rigidity of the structure; more rigid molecules tend to have higher quantum yields as non-radiative decay pathways are suppressed. nih.gov

Table 3: Selected Photoluminescence Quantum Yields (Φ) for Pyrazole-Containing Compounds
Compound TypeEmissive CenterEmission ColorQuantum Yield (Φ)Reference
Tb(III) Coordination PolymerTb(III)Green92% mdpi.com
Cu(I) Coordination ComplexCu(I)Blue66.5% rsc.org
Cu(I) Coordination PolymerCu(I)Blue/Orange4% rsc.org
Fused Pyrazole-Thiazole ProbeOrganic FluorophoreBlue-Green38% (64% with F⁻) nih.gov

Luminescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the nature of the emissive state and for distinguishing between different emission processes like fluorescence (typically nanoseconds) and phosphorescence (microseconds to seconds). mdpi.com

Lifetime measurements are particularly informative for coordination compounds. The emission from lanthanide complexes involving 4f-4f transitions often exhibits long lifetimes, on the order of microseconds to milliseconds. mdpi.comacs.org In contrast, emission from 5d-4f transitions or from charge-transfer states in transition metal complexes typically have shorter lifetimes, ranging from nanoseconds to microseconds. mdpi.comnih.gov For example, a series of emissive Cu(I) complexes with a pyridyl-pyrazole ligand displayed lifetimes in the range of 19–119 µs, indicative of phosphorescence. nih.gov Time-resolved fluorescence decay profiles can also help elucidate quenching mechanisms in sensing applications. researchgate.net

Table 4: Representative Luminescence Lifetimes (τ) for Pyrazole-Containing Complexes
Compound TypeEmissive CenterEmission TypeLifetime (τ)Reference
Lanthanide Coordination PolymerLn(III)4f-4f transitionsup to ms range mdpi.com
Lanthanide Coordination PolymerLn(III)5d-4f transitions<100 ns mdpi.com
Cu(I) Coordination ComplexCu(I)Phosphorescence19–119 µs nih.gov
Dy(III) Polymeric FormateDy(III)Phosphorescenceµs range acs.org
Tb(III) Polymeric FormateTb(III)Phosphorescencems range acs.org

Computational and Theoretical Chemistry of 1 4 Methylphenyl 3 Propylpyrazol 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular structure and reactivity of pyrazole (B372694) derivatives at the atomic level. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio techniques.

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Orbitals, and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. eurasianjournals.com For pyrazole derivatives, DFT studies offer detailed insights into their electronic structure, molecular geometry, and reactivity. eurasianjournals.comresearchgate.net Methods such as B3LYP with basis sets like 6-311G** or 6-31G(d,p) are commonly employed to optimize molecular structures and predict vibrational frequencies. nih.govnih.govnih.gov

DFT calculations are used to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high electronic stability and low chemical reactivity. nih.gov For instance, a study on a pyrazole derivative calculated a band gap of 4 eV, indicating a stable yet reactive molecule. researchgate.net

Furthermore, DFT allows for the calculation of various reactivity descriptors and the mapping of Molecular Electrostatic Potential (MEP) surfaces. researchgate.netresearchgate.net These maps reveal the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net Analysis of net charges, bond lengths, and electron affinity helps in understanding the electronic activity of pyrazole compounds. researchgate.net

Table 1: Representative Parameters Used in DFT Studies of Pyrazole Derivatives

Parameter Method/Basis Set Application Reference
Geometry Optimization B3LYP/6-311G** Predicts stable structural parameters nih.gov
Vibrational Frequencies B3LYP/6-31G(d) Confirms functional groups and structural integrity nih.gov
Electronic Transitions TD-DFT Establishes electronic absorption properties researchgate.net
Molecular Orbitals (HOMO/LUMO) B3LYP/6-31G(d) Determines electronic stability and reactivity nih.gov

Ab Initio Methods for High-Accuracy Prediction of Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental parameters. While computationally more demanding than DFT, they can offer higher accuracy for predicting molecular properties. nih.gov However, the accuracy of more computationally efficient methods like force fields is substantially more limited compared to advanced ab initio electronic structure techniques. researchgate.net The high computational cost often limits their application to smaller systems, and detailed high-accuracy predictions using these methods for complex pyrazole derivatives are less common in the literature.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. For a flexible molecule like 1-(4-Methylphenyl)-3-propylpyrazol-5-ol, conformational analysis is key to understanding its three-dimensional structure and its interaction with biological targets.

Energy Minimization and Conformational Searching

The goal of energy minimization is to find the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, known as the minimum energy conformation. researchgate.net This is a crucial step in correcting structural anomalies and preparing molecules for further simulations. researchgate.net Traditional energy minimization techniques rely on iterative optimization algorithms like steepest descent, conjugate gradient, or Newton-Raphson, which use molecular forces as gradients to guide the search. researchgate.netarxiv.org

Conformational searching is the process of exploring the full range of possible conformations of a molecule to identify low-energy states. nih.gov Common methods include systematic searches, which rotate bonds by specified angles, and Monte Carlo methods, which randomly alter the geometry. wavefun.com These searches aim not just to find the single global minimum, but to identify all significant low-energy conformers, as the biologically active conformation may not always be the absolute lowest in energy. nih.gov For these types of calculations, force fields such as MMFF94 are often employed due to their computational efficiency. researchgate.net

Topological and Geometrical Descriptors

Topological and geometrical descriptors are numerical values derived from the chemical structure that quantify various aspects of the molecule's size, shape, and connectivity. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies. For pyrazole derivatives, important descriptors can include molecular volume, the number of multiple bonds, and the presence of specific atom-centered fragments. shd-pub.org.rs Topological indices that describe the distance between pharmacophoric features within the molecule have also been shown to be significant in building predictive QSAR models for this class of compounds. shd-pub.org.rs

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org The pyrazole scaffold is a common feature in many biologically active molecules, and QSAR has been extensively applied to this class of compounds to guide the design of new therapeutic agents. nih.gov

Numerous 2D and 3D-QSAR studies have been conducted on pyrazole derivatives to understand their requirements for various biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects. ej-chem.orgnih.govneuroquantology.comnih.gov

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule. nih.gov Methods like multiple linear regression (MLR) and partial least squares (PLS) are used to build models that have successfully predicted the anticancer and anti-inflammatory activities of pyrazole derivatives. nih.govnih.govnih.gov

3D-QSAR: These models consider the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the steric and electrostatic fields of the molecules with their biological activity. researchgate.net These approaches have provided valuable insights for designing potent enzyme inhibitors based on the pyrazole scaffold. shd-pub.org.rsresearchgate.net

The development of statistically robust and predictive QSAR models is crucial for identifying key structural features required for enhanced biological activity and for designing novel, more potent compounds. researchgate.netresearchgate.net

Table 2: Summary of Selected QSAR Studies on Pyrazole Scaffolds

Biological Activity QSAR Method(s) Key Findings/Descriptors Reference(s)
Acetylcholinesterase (AChE) Inhibition 2D-QSAR (GA-MLR), 3D-QSAR Molecular volume, number of multiple bonds, electrostatic and steric fields are significant. shd-pub.org.rs
EGFR Kinase Inhibition 2D-QSAR (PLS, SW-MLR), 3D-QSAR (CoMFA, CoMSIA) Models identified key structural features for inhibitory activity. nih.govresearchgate.net
Anticancer Activity 2D-QSAR (PCA, PLS) Developed predictive models for various cancer cell lines based on molecular descriptors. nih.gov
Anti-inflammatory Activity 2D-QSAR Revealed well-predictive models for exploring potent compounds. nih.gov

Development of Predictive Models based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net In the context of pyrazole derivatives, 2D and 3D-QSAR models are developed to predict their therapeutic potential, such as anticancer or enzyme inhibitory activities. nih.govnih.govresearchgate.net

The development of these predictive models begins with the calculation of a large number of molecular descriptors for a series of pyrazole compounds with known biological activities. tandfonline.com These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. tandfonline.com Statistical methods like multiple linear regression (MLR) and partial least squares (PLS) are then employed to build a model that correlates a selection of these descriptors with the observed biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). nih.govshd-pub.org.rs

For instance, a 2D-QSAR study on pyrazole derivatives as anticancer agents might identify descriptors related to molecular shape, connectivity, and electronic properties as being crucial for activity. nih.gov The resulting model can then be used to predict the anticancer activity of new, untested pyrazole compounds. nih.gov

Below is a representative table of molecular descriptors that are often considered in the development of QSAR models for pyrazole derivatives.

Descriptor ClassExamplesDescription
Constitutional Molecular Weight, Number of H-bond donors/acceptorsDescribes the basic composition and connectivity of the molecule.
Topological Wiener index, Balaban indexQuantifies the branching and shape of the molecular graph.
Geometric 3D-MoRSE descriptors, WHIM descriptorsEncodes information about the 3D arrangement of atoms.
Electronic Dipole moment, Partial chargesDescribes the electronic properties and charge distribution within the molecule.

Validation of QSAR Models for Pyrazole-Related Biological Activity

The reliability and predictive power of a QSAR model are paramount. Therefore, rigorous validation is a critical step in the modeling process. uniroma1.it Validation ensures that the developed model is not a result of chance correlation and can accurately predict the activity of new compounds. uniroma1.it

Several validation techniques are employed:

Internal Validation: This is often performed using a cross-validation technique like the leave-one-out (LOO) method. shd-pub.org.rs In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds in the training set. A high cross-validated correlation coefficient (Q²) value (typically > 0.5) indicates the model's robustness and good internal predictive capability. shd-pub.org.rs

External Validation: The most crucial validation step involves using an external test set of compounds that were not used in the model development. shd-pub.org.rs The model's ability to predict the activities of these compounds is assessed. A high predictive correlation coefficient (R²pred) for the test set (typically > 0.6) indicates the model's good external predictability. shd-pub.org.rs

Y-Randomization: This test involves randomly shuffling the biological activity data of the training set and rebuilding the QSAR model. A significant drop in the model's statistical quality for the scrambled data confirms that the original model is not due to chance. uniroma1.it

A well-validated QSAR model can be a powerful tool in drug discovery, guiding the design and synthesis of novel pyrazole derivatives with enhanced biological activity. nih.gov

Validation ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model for the training set.Close to 1.0
Q² (Cross-validated R²) Assesses the internal predictive ability of the model.> 0.5
R²pred (Predictive R² for test set) Evaluates the external predictive power of the model.> 0.6

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. eurasianjournals.com For this compound, MD simulations can provide valuable insights into its conformational flexibility and interactions with solvent molecules. These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves and changes shape. nih.gov

MD simulations can reveal the preferred conformations of the pyrazole derivative in different environments, such as in an aqueous solution or bound to a biological target. nih.gov This information is crucial for understanding its biological activity, as the molecule's shape plays a key role in its interaction with receptors or enzymes. nih.govdntb.gov.ua The stability of a ligand-protein complex, for instance, can be assessed by monitoring the root mean square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. nih.govresearchgate.net

Furthermore, MD simulations can elucidate the specific interactions between the pyrazole derivative and surrounding solvent molecules, such as water. nih.gov These interactions, including hydrogen bonding, can significantly influence the molecule's solubility, stability, and biological availability. nih.gov The analysis of radial distribution functions from MD simulations can provide detailed information about the solvation shell around different parts of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers methods to predict spectroscopic parameters for molecules like this compound, which can aid in their structural characterization.

NMR Chemical Shifts: Theoretical calculations, often using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of pyrazole derivatives. researchgate.netresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net Recent advancements using machine learning algorithms have also shown high accuracy in predicting ¹H NMR chemical shifts. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods, particularly DFT calculations, can predict the vibrational frequencies and intensities of these modes. rdd.edu.iqnih.gov The calculated vibrational spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C-H stretching or C=O stretching. researchgate.netmdpi.com The agreement between theoretical and experimental spectra provides strong evidence for the proposed molecular structure. nih.gov

The following table shows a hypothetical comparison of experimental and calculated vibrational frequencies for a pyrazole derivative.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
O-H Stretch~3400~3619Stretching of the hydroxyl group
C-H Stretch (Aromatic)~3100~3123-3009Stretching of C-H bonds in the phenyl and pyrazole rings mdpi.com
C=O Stretch~1700~1776Stretching of the carbonyl group mdpi.com
C=N Stretch~1600-Stretching of the carbon-nitrogen double bond in the pyrazole ring
C-C Stretch (Ring)~1500-Stretching of carbon-carbon bonds within the aromatic rings

Analysis of Aromaticity and Tautomerism in the Pyrazole Ring

Aromaticity: The pyrazole ring is an aromatic five-membered heterocycle. encyclopedia.pub Its aromaticity is a key factor contributing to its stability and chemical properties. Aromaticity can be computationally assessed using various magnetic and geometric indices. One of the most common methods is the Nucleus-Independent Chemical Shift (NICS) calculation. ias.ac.in A negative NICS value at the center of the ring is indicative of aromatic character. earthlinepublishers.com Geometric indices like the Harmonic Oscillator Model of Aromaticity (HOMA) can also be used, where a value close to 1 suggests a high degree of aromaticity. ias.ac.in

Tautomerism: Pyrazole derivatives, particularly those with a hydroxyl group like this compound, can exist in different tautomeric forms. nih.gov Tautomers are isomers that readily interconvert, typically through the migration of a proton. For pyrazol-5-ols, keto-enol tautomerism is a significant consideration. The equilibrium between the keto and enol forms can be influenced by the solvent and the nature of substituents on the pyrazole ring. earthlinepublishers.com

Computational methods, such as DFT, can be used to calculate the relative energies of the different tautomers, thereby predicting the most stable form under specific conditions. nih.gov The energy barriers for the interconversion between tautomers can also be calculated to understand the dynamics of the tautomerization process. nih.gov Studies have shown that the presence of water molecules can lower the energy barriers for proton transfer between tautomers through the formation of hydrogen bonds. nih.gov

Mechanistic Investigations into Enzyme and Receptor Interactions of Pyrazol 5 Ols Non Clinical

Molecular Docking and Virtual Screening Studies with Target Proteins

No published molecular docking or virtual screening studies were identified for 1-(4-Methylphenyl)-3-propylpyrazol-5-ol with the specified target proteins.

Binding Affinity Predictions for Cyclooxygenase-2 (COX-2)

There are no available studies predicting or measuring the binding affinity of this compound for the Cyclooxygenase-2 (COX-2) enzyme. Research on other pyrazole-containing compounds has explored their potential as COX-2 inhibitors, but this cannot be extrapolated to this specific, unstudied molecule.

Estrogen Receptor (ERα/β) Binding and Transactivation Studies

No studies on the binding affinity or the agonistic/antagonistic transactivation effects of this compound on either Estrogen Receptor alpha (ERα) or Estrogen Receptor beta (ERβ) have been published.

Binding to B-Cell Leukemia/Lymphoma-2 (Bcl-2)

There is no data available from molecular docking or in-vitro assays detailing the binding interactions or affinity of this compound to the anti-apoptotic protein B-Cell Leukemia/Lymphoma-2 (Bcl-2).

Janus Kinase (JAK) Inhibition Mechanisms

Mechanistic studies investigating the potential inhibition of Janus Kinase (JAK) family enzymes by this compound are not present in the current body of scientific literature.

Dopamine Transporter (DAT) Interactions

No research findings concerning the interactions between this compound and the Dopamine Transporter (DAT) have been reported.

RET Kinase Inhibition Mechanisms

The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical component in cellular signaling pathways that control cell growth, differentiation, and survival. nih.gov Aberrant activation of RET is implicated in various cancers, making it a significant therapeutic target. nih.gov Pyrazole (B372694) derivatives have been investigated as potential RET kinase inhibitors. nih.govresearchgate.net

The inhibitory mechanism of pyrazole compounds against RET kinase often involves their ability to bind to the ATP-binding pocket of the kinase domain. nih.gov This binding prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. Molecular modeling studies on pyrazole derivatives have revealed key interactions with amino acid residues in the RET kinase active site. For instance, hydrogen bonds with hinge region residues, such as alanine, are crucial for stabilizing the inhibitor-enzyme complex. nih.gov Furthermore, hydrophobic interactions with other residues within the active site contribute to the binding affinity and inhibitory potency. nih.govmdpi.com The specific substitutions on the pyrazole ring can influence these interactions, with certain groups favoring hydrogen bond formation or steric complementarity. nih.gov While direct evidence for this compound is unavailable, its pyrazol-5-ol core structure suggests a potential to interact with the RET kinase active site in a similar manner.

In Vitro Biochemical Assays for Enzyme Inhibition Kinetics

In vitro biochemical assays are essential for characterizing the inhibitory activity of compounds against specific enzymes. For pyrazole derivatives, these assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. The data obtained from these experiments are used to determine key kinetic parameters, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Studies on various pyrazole derivatives have demonstrated different modes of enzyme inhibition, including competitive, non-competitive, and mixed-type inhibition. researchgate.netnih.gov For example, some pyrazole compounds have been shown to act as competitive inhibitors of enzymes like alcohol dehydrogenase and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), where they compete with the substrate for binding to the active site. researchgate.netnih.gov Other pyrazole-based compounds have exhibited mixed-type inhibition against enzymes such as tyrosinase.

The following table summarizes the enzyme inhibition kinetics for some pyrazole derivatives, illustrating the range of activities observed within this class of compounds.

Compound ClassTarget EnzymeInhibition TypeIC50 / Ki Value
PyrazoleAlcohol DehydrogenaseCompetitiveKi = 10.05 ± 0.03 µM
Pyrazole Thioether AnalogN-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE)CompetitiveIC50 = 17.9 ± 8.0 µM
Pyrazole-based heterocyclic compoundsUreaseSelective Inhibition-
Pyrazole-based heterocyclic compoundsButyrylcholinesteraseSelective Inhibition-

Receptor Binding Assays and Functional Transactivation Studies (e.g., using luciferase reporter assays)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. Functional transactivation studies, often employing luciferase reporter assays, measure the ability of a compound to modulate the transcriptional activity of a nuclear receptor or a signaling pathway. nih.gov These assays are crucial for understanding how a compound might influence gene expression. nih.govscience.gov

Luciferase reporter assays are a common tool for screening and characterizing the activity of compounds on various cellular pathways. mdpi.commdpi.com In the context of nuclear receptors, these assays typically involve a reporter gene (luciferase) under the control of a promoter containing response elements for the receptor of interest. nih.gov An increase or decrease in luciferase activity in the presence of a test compound indicates its potential to act as an agonist or antagonist of the receptor. While no specific receptor binding or luciferase reporter assay data are available for this compound, this methodology is widely applicable to assess the potential effects of pyrazole derivatives on nuclear receptor signaling and other pathways.

Interaction with Other Biological Macromolecules (e.g., DNA photocleavage potential)

Besides proteins, other biological macromolecules such as DNA can be targets for small molecules. Some pyrazole derivatives have been investigated for their ability to interact with DNA. researchgate.netnih.gov These interactions can occur through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. nih.gov Such interactions can potentially lead to DNA damage or interfere with DNA replication and transcription, which can be a mechanism for anticancer activity.

Molecular docking studies have been employed to predict the binding affinity and preferred binding mode of pyrazole derivatives to DNA. researchgate.netnih.gov For instance, some 3,4-diarylpyrazoles have shown a strong binding affinity for DNA, with calculated binding energies indicating stable interactions. researchgate.net These computational predictions are often complemented by experimental techniques such as electronic absorption spectroscopy, viscosity measurements, and thermal denaturation studies to confirm the interaction with DNA. nih.gov The potential for this compound to interact with DNA has not been determined, but the findings for other pyrazole compounds suggest this as a possible area of investigation.

Structural Basis of Ligand-Target Recognition (e.g., co-crystallography of pyrazole derivatives with target proteins, if available for related compounds)

Understanding the three-dimensional structure of a ligand-target complex is fundamental to elucidating the mechanism of action and for rational drug design. X-ray co-crystallography is a powerful technique that provides a detailed atomic-level view of how a compound binds to its protein target. youtube.com

For pyrazole derivatives, co-crystal structures with various target proteins have provided valuable insights into their binding modes. nih.govnih.gov These structures have revealed the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern the recognition and binding of the pyrazole scaffold within the active site of an enzyme or the binding pocket of a receptor. nih.govnih.gov For example, the pyrazole ring can act as a scaffold that correctly orients substituents to interact with key amino acid residues. The nitrogen atoms of the pyrazole ring can serve as both hydrogen bond donors and acceptors, contributing to the binding affinity. nih.gov Although a co-crystal structure of this compound with a target protein is not available, the wealth of structural data on other pyrazole derivatives provides a strong basis for homology modeling and computational docking studies to predict its potential binding modes.

Emerging Research Avenues and Potential Applications of 1 4 Methylphenyl 3 Propylpyrazol 5 Ol Non Clinical

Applications in Materials Science

The inherent structural and electronic properties of the pyrazole (B372694) scaffold make its derivatives, including 1-(4-Methylphenyl)-3-propylpyrazol-5-ol, attractive candidates for the development of novel materials.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netrsc.org The selection of the organic ligand is crucial for determining the structure and properties of the resulting framework. researchgate.net Pyrazole derivatives, particularly those functionalized with carboxylic acids, have been successfully used as ligands to synthesize a variety of MOFs with applications in gas storage, luminescent sensing, and catalysis. researchgate.netresearchgate.net

The this compound molecule possesses key features that make it a promising candidate ligand. The pyrazol-5-ol core can exist in several tautomeric forms, including a ketone form (pyrazolone) and an enol form. This allows it to act as a versatile coordinating agent, particularly as a bidentate ligand, binding to metal centers through a nitrogen atom and the oxygen of the hydroxyl/keto group. This coordination ability is fundamental for building robust, multidimensional frameworks. Researchers have demonstrated that pyrazole-based ligands can be used to tune the architecture and porosity of MOFs, and the presence of functional groups can create specific interaction sites within the pores. rsc.orgmdpi.com The p-tolyl and propyl groups on this compound could further modify the framework's properties, influencing pore size and hydrophobicity.

Framework TypeRole of Pyrazole LigandPotential Application
MOFs Acts as a bridging organic linker connecting metal nodes. The N and O atoms can coordinate with metal ions.Gas storage, selective separation, catalysis, luminescent sensing. researchgate.net
COFs Serves as a building block for creating extended, porous networks through strong covalent bonds.Not widely reported, but potential exists for creating nitrogen-rich frameworks.

Photoluminescent materials are substances that absorb light and re-emit it at a different, typically longer, wavelength. Pyrazole and its derivatives are well-known for their photophysical properties and are integral components of many fluorescent compounds. nih.gov The fluorescence often arises from intramolecular charge transfer (ICT) within the molecule's extended π-electron system. rsc.org

The structure of this compound, which combines the pyrazole heterocycle with a phenyl ring, forms a conjugated system that is conducive to luminescence. Studies on similar pyrazole and pyrazoline structures show that they can exhibit high fluorescence quantum yields. researchgate.net These properties can be harnessed in several ways:

Fluorescent Dyes: Pyrazolone (B3327878) groups, structurally related to pyrazol-5-ols, are used in commercial dyes like Tartrazine. wikipedia.org

Coordination Polymers: When pyrazole ligands coordinate with metal ions like Zn(II) or Cd(II), they can form photoluminescent coordination polymers where the emission is governed by ligand-centered electronic transitions. mdpi.com

Sensors: The fluorescence of pyrazole derivatives can be sensitive to the local environment. For instance, the presence of specific metal ions can either enhance or quench the fluorescence, forming the basis for a chemical sensor. nih.gov

Role in Agrochemical Research for Crop Protection

The pyrazole scaffold is a "privileged structure" in the agrochemical industry, forming the core of many commercially successful fungicides, insecticides, and herbicides. rhhz.netnih.gov The remarkable success of this class of compounds is due to their potent biological activity and the synthetic accessibility that allows for extensive structure-activity relationship (SAR) studies. researchgate.net

Several major classes of pesticides are based on the pyrazole ring:

Fungicides: Pyrazole carboxamides are a prominent class of fungicides that act by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH) in the fungal respiratory chain. rhhz.net

Insecticides: Compounds like Fipronil, a phenylpyrazole insecticide, act by blocking GABA-gated chloride channels in insects.

Herbicides: Certain pyrazole derivatives have been developed as herbicides that inhibit key plant enzymes. nih.gov

Given this precedent, this compound represents a viable starting point for agrochemical discovery. The specific substituents (p-tolyl, propyl) can be systematically varied to optimize biological activity against target pests while minimizing effects on non-target organisms. Bioassays of this compound and its analogs could reveal potential activity, leading to new lead compounds for crop protection. researchgate.net

Development as Advanced Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function in a biological system. Fluorescent probes are particularly powerful as they allow for the visualization of these targets and processes in living cells through bioimaging. nih.gov

The pyrazole scaffold is an excellent platform for developing such probes. nih.gov Its key advantages include:

Synthetic Versatility: The pyrazole ring can be readily synthesized and functionalized, allowing for the attachment of reporter groups (like fluorophores), reactive groups for covalent labeling, and moieties that improve cell permeability and target specificity. nih.gov

Inherent Fluorescence: Many pyrazole derivatives are intrinsically fluorescent, simplifying probe design. nih.gov

Biocompatibility: The pyrazole core is found in many biologically active molecules and is generally well-tolerated in cellular systems. nih.gov

This compound could serve as the core of a new class of chemical probes. For example, by attaching it to a known pharmacophore or a reactive moiety, it could be used to report on the engagement of a drug with its target protein or to map active enzyme locations within a cell.

Applications in Chemo- and Biosensors via Biomolecule Attachment

Chemosensors are molecules that signal the presence of a specific chemical species (analyte), often through a change in color or fluorescence. rsc.org The pyrazole ring, with its electron-donating nitrogen atoms and the adjacent hydroxyl group in the pyrazol-5-ol form, provides a natural chelation site for metal ions. researchgate.net Numerous pyrazole-based chemosensors have been developed for the selective detection of various cations, including Cu²⁺, Zn²⁺, and Fe³⁺. nih.govrsc.org

The sensing mechanism often relies on the analyte binding to the pyrazole sensor, which modulates its photophysical properties. For this compound, coordination with a metal ion could alter its fluorescence intensity or wavelength, providing a detectable signal.

Furthermore, this molecule could be developed into a biosensor by attaching a biomolecule that confers specificity for a biological target. This could be achieved by functionalizing the p-tolyl ring or the propyl group to allow for covalent attachment to:

Proteins/Antibodies: To detect specific antigens.

DNA/RNA: To detect specific nucleic acid sequences.

Enzyme Substrates: To measure enzyme activity.

This versatility allows for the design of highly specific sensors for environmental monitoring or diagnostic applications.

Design of Advanced Functional Molecules Based on the Pyrazole Scaffold

The pyrazole nucleus is considered a "privileged scaffold" because it is a recurring structural motif in molecules that exhibit a wide range of useful properties. researchgate.netmdpi.com Its synthetic tractability and stable aromatic nature make it an ideal starting point for the design of new functional molecules. The synthesis of substituted pyrazoles is well-established, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comwikipedia.org

Starting with the this compound framework, chemists can employ a variety of synthetic strategies to create libraries of new compounds with tailored properties. Modifications could include:

Varying N1-substituent: Replacing the p-tolyl group with other aryl or alkyl groups to tune electronic properties and steric hindrance.

Altering the C3-substituent: Changing the propyl group to other chains or rings to influence solubility and binding interactions.

Functionalizing the Phenyl Ring: Adding substituents to the phenyl ring to enable attachment to polymers, surfaces, or biomolecules.

Modifying the C4 Position: The C4 position of the pyrazole ring is often susceptible to electrophilic substitution, allowing for the introduction of additional functional groups. mdpi.com

This modular approach enables the systematic optimization of molecules for any of the applications described above, from creating more efficient luminescent materials to developing more potent and selective agrochemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.